Ethyl 3,5-difluorobenzoylformate
Description
Contextualization within Fluorinated Organic Compounds Research
The introduction of fluorine into organic molecules is a widely employed strategy in drug discovery and materials science. Fluorine's high electronegativity and small size can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The 3,5-difluorophenyl group in Ethyl 3,5-difluorobenzoylformate is a key pharmacophore that can enhance the biological activity of a parent compound. Research in this area is focused on leveraging these properties to create novel pharmaceuticals with improved efficacy and pharmacokinetic profiles.
Significance as an Alpha-Ketoester in Organic Transformations
The alpha-ketoester functional group is a versatile platform for a wide range of chemical transformations. The two adjacent carbonyl groups in this compound provide multiple reactive sites for nucleophilic attack and other reactions. This dual reactivity allows for the construction of complex molecular architectures, including heterocyclic systems and chiral alcohols, which are prevalent in biologically active compounds.
A notable application of this compound is in asymmetric catalysis. For instance, it serves as a substrate for ketoreductase enzymes in biocatalytic reductions. google.com This process can yield enantiomerically pure alpha-hydroxy esters, which are valuable chiral building blocks for the synthesis of pharmaceuticals. The enzymatic reduction of this compound to the corresponding (R)-hydroxy ester is a key step that highlights the compound's utility in creating stereochemically defined molecules. google.com
Overview of Current and Emerging Research Trajectories
Current research involving this compound and related compounds is directed towards the development of new synthetic methodologies and the discovery of novel applications. One area of focus is the exploration of its use in multicomponent reactions, where its diverse reactivity can be harnessed to rapidly generate molecular complexity.
Furthermore, the unique electronic nature of the difluorinated ring makes this compound an interesting candidate for studies in organocatalysis and transition-metal-catalyzed cross-coupling reactions. Emerging research may also explore its use in the synthesis of advanced materials, such as liquid crystals and polymers, where the polar and rigid nature of the difluorinated aromatic core can be advantageous.
Chemical and Physical Properties
The following table summarizes key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈F₂O₃ | |
| Molecular Weight | 214.17 g/mol | sigmaaldrich.com |
| CAS Number | 208259-57-8 | sigmaaldrich.com |
| Boiling Point | 247.4 °C (lit.) | sigmaaldrich.com |
| Density | 1.27 g/mL at 25 °C (lit.) | sigmaaldrich.com |
| Refractive Index | n20/D 1.482 (lit.) | sigmaaldrich.com |
Synthesis of this compound
A common synthetic route to this compound involves a Grignard reaction.
| Step | Reactants | Reagents | Product |
| 1 | 3,5-Difluorobromobenzene | Magnesium, Diethyl oxalate (B1200264) | This compound |
This method provides a reliable means of preparing the title compound from commercially available starting materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(3,5-difluorophenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O3/c1-2-15-10(14)9(13)6-3-7(11)5-8(12)4-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTHBXHXKOKMTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374508 | |
| Record name | Ethyl 3,5-difluorobenzoylformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208259-57-8 | |
| Record name | Ethyl 3,5-difluorobenzoylformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 208259-57-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for Ethyl 3,5 Difluorobenzoylformate
Strategies for Carbonyl Group Formation
The formation of the α-keto ester functionality is a pivotal step in the synthesis of ethyl 3,5-difluorobenzoylformate. A primary and effective method for this transformation is the Friedel-Crafts acylation of a suitably substituted aromatic ring. mdpi.com This electrophilic aromatic substitution reaction allows for the introduction of an acyl group onto the benzene (B151609) ring. organic-chemistry.org
In the context of this compound synthesis, the reaction would typically involve the acylation of 1,3-difluorobenzene (B1663923) with an appropriate electrophilic reagent. A common and highly reactive acylating agent for this purpose is ethyl oxalyl chloride. The reaction is generally catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). byjus.com The Lewis acid activates the ethyl oxalyl chloride, forming a highly electrophilic acylium ion, which is then attacked by the electron-rich 1,3-difluorobenzene ring. chemguide.co.ukyoutube.com
The mechanism involves the formation of a complex between the Lewis acid and the acyl chloride, leading to the generation of the acylium ion (EtO-C(=O)-C⁺=O). This electrophile then attacks the 1,3-difluorobenzene ring, forming a sigma complex (also known as an arenium ion), which is a resonance-stabilized carbocation. The aromaticity is restored by the loss of a proton, yielding the desired this compound. A key advantage of Friedel-Crafts acylation is that the product, a ketone, is generally less reactive than the starting material, which helps to prevent multiple acylations. nih.gov
Esterification Techniques for Ethyl Moiety Introduction
The introduction of the ethyl moiety is achieved through esterification. This can be accomplished via several established methods, depending on the chosen synthetic pathway.
One common approach is the Fischer-Speier esterification. masterorganicchemistry.com If the synthesis proceeds through the formation of 3,5-difluorobenzoylformic acid, this carboxylic acid can be reacted with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). The reaction is an equilibrium process, and the use of excess ethanol helps to drive the reaction towards the formation of the ethyl ester. masterorganicchemistry.com
Alternatively, and often more efficiently for less reactive acids or when milder conditions are required, the esterification can be carried out using the corresponding acyl chloride. If 3,5-difluorobenzoylformyl chloride is synthesized, its reaction with ethanol is typically rapid and high-yielding, often not requiring a catalyst. chemguide.co.uk This method avoids the equilibrium limitations of the Fischer esterification. Other modern esterification methods, such as the Yamaguchi esterification, which proceeds via a mixed anhydride, could also be employed, particularly where steric hindrance might be a factor. researchgate.net
Precursor-Based Synthesis Routes
Utilization of Fluoroaromatic Precursors
The primary fluoroaromatic precursor for the synthesis of this compound is 1,3-difluorobenzene. This commercially available starting material possesses the required fluorine substitution pattern. The fluorine atoms are deactivating and meta-directing for electrophilic aromatic substitution, which means that the incoming acyl group in a Friedel-Crafts reaction will be directed to the 5-position, leading to the desired 3,5-disubstituted product. Other potential fluoroaromatic precursors could include derivatives of 3,5-difluorobenzoic acid, which could then be converted to the target molecule through various functional group manipulations.
Role of Diethyl Oxalate (B1200264) in Synthetic Pathways
Diethyl oxalate can play a crucial role in the synthesis of this compound, primarily as a source of the ethyl oxalyl group. It can be converted to ethyl oxalyl chloride by reaction with a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). This ethyl oxalyl chloride then serves as the acylating agent in the Friedel-Crafts reaction with 1,3-difluorobenzene.
Industrially, diethyl oxalate is produced through methods such as the esterification of oxalic acid with ethanol. organic-chemistry.org Modern processes also include the catalytic coupling of carbon monoxide. organic-chemistry.org Its ready availability and its direct structural relationship to the desired α-keto ester functionality make it a key building block in the synthesis of this compound.
Chemoenzymatic and Biocatalytic Approaches
In recent years, chemoenzymatic and biocatalytic methods have gained prominence for their high selectivity and environmentally benign reaction conditions. These approaches are particularly valuable for the synthesis of chiral molecules.
Enzymatic Reduction Pathways for Alpha-Keto Esters
The α-keto group of this compound is a prime target for enzymatic reduction to produce chiral α-hydroxy esters, which are valuable building blocks in the pharmaceutical industry. nih.gov This transformation is typically achieved using ketoreductases (KREDs), a class of enzymes that catalyze the stereoselective reduction of ketones to alcohols. google.com
These enzymes, often derived from microorganisms such as Candida parapsilosis or engineered strains of E. coli, utilize a cofactor, typically NADPH or NADH, as the source of hydride for the reduction. abap.co.innih.gov The use of whole-cell systems can be advantageous as they provide an in-situ cofactor regeneration system, for example, by using glucose and glucose dehydrogenase. nih.gov
The enantioselectivity of the reduction is a key feature of this biocatalytic approach, allowing for the synthesis of either the (R)- or (S)-α-hydroxy ester with high enantiomeric excess. abap.co.in The choice of enzyme is crucial, and screening of different ketoreductases is often necessary to find one with the desired stereoselectivity and activity towards the specific substrate. Protein engineering techniques can be employed to improve the performance of these enzymes for industrial applications. acs.org
For instance, the reduction of various α-keto esters to their corresponding (S)-alcohols has been demonstrated with high conversion and enantiomeric excess using marine microalgae and actinomycetes. abap.co.in While specific data for this compound is not widely published, the general applicability of ketoreductases to α-keto esters suggests that a similar biocatalytic reduction would be a feasible and highly effective method for producing chiral derivatives.
Whole-Cell Biotransformation Processes in Ethyl Ester Synthesis
The biocatalytic reduction of α-keto esters to their corresponding chiral α-hydroxy esters is a well-established and highly efficient method for producing enantiomerically pure compounds. abap.co.in Whole-cell biotransformation, which utilizes intact microbial cells as the catalyst, is particularly advantageous as it obviates the need for costly enzyme purification and provides a native cellular environment for cofactor regeneration.
While direct biotransformation of this compound is not extensively documented in dedicated studies, the methodologies applied to structurally similar α-keto esters provide a clear blueprint for its synthesis. Microorganisms such as yeasts and bacteria are known to possess a wide array of oxidoreductases (also known as ketoreductases) that can catalyze the asymmetric reduction of a carbonyl group. For instance, various strains of Candida, Rhodococcus, and genetically engineered Escherichia coli have demonstrated high efficacy in reducing aromatic and aliphatic α-keto esters. abap.co.in
The typical substrates for these biotransformations are α-keto esters, and the products are the corresponding α-hydroxy esters. The stereoselectivity of the reduction, yielding either the (R)- or (S)-enantiomer, is dependent on the specific enzyme present in the chosen microorganism.
Table 1: Examples of Whole-Cell Biocatalytic Reduction of α-Keto Esters
| Microorganism/System | Substrate Example | Product Example | Enantiomeric Excess (ee) | Yield/Conversion | Reference |
| Candida parapsilosis ATCC 7330 | Ethyl 3-bromo-2-oxopropanoate | (S)-ethyl 3-bromo-2-hydroxypropanoate | ≤91% | ≤68% | abap.co.in |
| Recombinant E. coli (ADH from Lactobacillus brevis + FDH from Mycobacterium vaccae N10) | Methyl acetoacetate (B1235776) | Methyl (R)-3-hydroxybutanoate | Not specified | 100% | nih.gov |
| Saccharomyces cerevisiae | Various α-oxo esters | Corresponding (R)-α-hydroxy esters | >99% | >99% | researchgate.net |
| Gordonia hydrophobica NBRC16057 | Aromatic α-keto esters | Corresponding chiral alcohols | High | High | scirp.orgresearchgate.net |
Note: The data in this table is derived from studies on analogous compounds and illustrates the potential of whole-cell biotransformation for the synthesis of chiral derivatives of this compound.
Stereoselective Synthesis of Analogues and Precursors
The principles of stereoselective synthesis are critical for producing enantiomerically pure analogues and precursors of this compound. These chiral building blocks are invaluable in the synthesis of complex, biologically active molecules. The asymmetric reduction of the ketone functionality in α-keto esters is a primary route to access chiral α-hydroxy esters, which are direct precursors to many pharmaceuticals.
Enzymatic methods, utilizing isolated ketoreductases (KREDs), offer a more controlled approach compared to whole-cell systems. These enzymes can be selected for their specific stereochemical preference, leading to the synthesis of either the (R)- or (S)-alcohol with very high enantiomeric excess. For example, commercially available KREDs have been successfully employed for the asymmetric reduction of ketoesters, with cofactor regeneration achieved using a glucose dehydrogenase system. nih.gov
Research into the bioreduction of various α-diazo-β-keto esters using a panel of commercially available and in-house expressed KREDs has shown that these enzymes can produce the corresponding α-diazo-β-hydroxy esters with excellent conversions (up to >99%) and high enantioselectivities (up to >99% ee). mdpi.com This demonstrates the broad applicability of these biocatalysts to substrates with diverse functional groups, suggesting a high probability of success for the stereoselective reduction of this compound.
The synthesis of precursors can also involve multi-step enzymatic reactions. For example, a sequential process involving the bioreduction of an α-oxo ester by Saccharomyces cerevisiae, followed by a lipase-catalyzed aminolysis, has been used to produce chiral α-hydroxy amides. researchgate.net Such tandem enzymatic processes expand the synthetic toolbox for creating a variety of chiral molecules from a common precursor.
Table 2: Stereoselective Synthesis of Chiral Alcohols from Keto Esters
| Catalyst/System | Substrate Example | Product Example | Enantiomeric Excess (ee) | Yield/Conversion | Reference |
| Ketoreductase KRED1001 with GDH | Ketoester 55 | (R)-hydroxy ester 54 | >99.5% | 82% (isolated) | nih.gov |
| Pichia methanolica SC 13825 Reductase | Keto-methyl ester 49 | (S)-hydroxy methyl ester 47 | 99% | 98% (preparative scale) | nih.gov |
| Various KREDs | α-diazo-β-keto esters | α-diazo-β-hydroxy esters | 85% to >99% | 60% to >99% | mdpi.com |
| Short-chain dehydrogenase/reductase (SDR) with GDH | Ethyl benzoylformate | Ethyl (S)-mandelate | >99% | High | researchgate.net |
Note: This table presents data from the stereoselective synthesis of analogues and precursors, highlighting the potential methodologies for producing chiral derivatives of this compound.
Chemical Reactivity and Mechanistic Pathways of Ethyl 3,5 Difluorobenzoylformate
Nucleophilic and Electrophilic Reactivity of the Benzoylformate Moiety
The benzoylformate moiety contains two key electrophilic centers: the carbonyl carbon of the ketone and the carbonyl carbon of the ester. The ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl due to the latter's resonance stabilization with the adjacent oxygen atom. The aromatic ring, substituted with two electron-withdrawing fluorine atoms, enhances the electrophilicity of the adjacent ketone carbonyl by inductively pulling electron density away from it.
The reactivity of the benzoylformate core is notably demonstrated in enzymatic reactions, such as those catalyzed by benzoylformate decarboxylase. In these reactions, a nucleophilic cofactor, thiamin diphosphate (B83284) (TDP), attacks the ketone carbonyl of the substrate. nih.govnih.gov This initial nucleophilic addition is a critical step that leads to subsequent decarboxylation. nih.gov The enzyme's active site is precisely structured to facilitate this attack and stabilize the resulting intermediates, preventing side reactions that would otherwise lead to the destruction of the cofactor. nih.gov
Studies on similar highly electrophilic polyfluorinated carbonyl compounds show that they readily react with various nucleophiles. For instance, reactions with primary arylamines can result in C-hydroxyalkylation, where the amine acts as a nucleophile attacking the electrophilic carbonyl carbon. researchgate.net This highlights the susceptibility of the carbonyl group in fluorinated benzoylformate structures to nucleophilic attack. Furthermore, radical reactions have also been explored; benzoylformate esters can react with monofluoromethyl radicals (•CFH2) in photoredox-catalyzed processes to form α-CFH2 carbinols. acs.orgacs.org
Enantioselective Reaction Mechanisms Involving Alpha-Ketoesters
Creating specific stereoisomers (enantiomers) is a central goal in modern synthetic chemistry, particularly for pharmaceutical applications. Alpha-ketoesters like ethyl 3,5-difluorobenzoylformate are prochiral at the ketone carbon, meaning they can be converted into chiral products, typically α-hydroxy esters. Enantioselective reactions are designed to produce one enantiomer in preference to the other.
Asymmetric α-alkylation, the addition of an alkyl group to the carbon adjacent to the carbonyls to create a stereocenter, is a powerful but challenging transformation. nih.gov Direct asymmetric alkylation of α-ketoesters can be achieved using advanced catalytic systems.
One cutting-edge approach involves dual biocatalysis. Researchers have engineered methyltransferase enzymes, such as SgvM, to catalyze the enantioselective methylation, ethylation, and allylation of various α-keto acids. nih.gov In this system, the engineered enzyme creates a chiral pocket that binds the α-keto acid substrate and directs the approach of the alkylating agent, leading to high enantioselectivity. nih.gov
Table 1: Enantioselective α-Methylation of α-Keto Acids using Engineered SgvMVAV Biocatalyst nih.gov
| Substrate (Keto Acid) | Product | Total Turnover Number (TTN) | Enantiomeric Ratio (e.r.) |
|---|---|---|---|
| Phenylglyoxylic acid (1a) | Atrolactic acid (3a) | >4600 | 98:2 |
| 2-Fluorophenylglyoxylic acid (1b) | 2-Fluoroatrolactic acid (3b) | 4230 | 98:2 |
| 3-Fluorophenylglyoxylic acid (1c) | 3-Fluoroatrolactic acid (3c) | 4460 | 99:1 |
| 4-Bromophenylglyoxylic acid (1d) | 4-Bromoatrolactic acid (3d) | 1520 | 99:1 |
Another strategy for related dicarbonyl compounds is asymmetric phase-transfer catalysis. This method uses a chiral catalyst, often derived from cinchona alkaloids, to shuttle a deprotonated substrate (enolate) from an aqueous phase to an organic phase where it reacts with an alkyl halide. rsc.org The chiral catalyst ensures that the alkylation occurs preferentially on one face of the enolate, yielding a product with high enantiomeric excess. rsc.org
The Friedel-Crafts reaction, a cornerstone of organic chemistry, traditionally involves the alkylation or acylation of an aromatic ring via an electrophilic aromatic substitution mechanism. wikipedia.orgrsc.org In its asymmetric catalytic form, this reaction can be adapted for α-ketoesters. Specifically, β,γ-unsaturated α-ketoesters can act as electrophiles in reactions with electron-rich aromatic and heteroaromatic compounds like indoles, furans, and pyrroles. researchgate.netacs.org
The mechanism relies on a chiral Lewis acid catalyst, typically a complex of a metal like copper(II) with a chiral bis(oxazoline) (BOX) ligand. acs.org The Lewis acid coordinates to the α-ketoester, usually at the α-keto and ester carbonyl oxygens, forming a rigid, chiral complex. This coordination activates the molecule for nucleophilic attack and the chiral ligand blocks one face of the molecule. Consequently, the aromatic nucleophile can only attack from the unhindered face, resulting in the formation of a single enantiomer of the product. acs.org
Table 2: Catalytic Enantioselective Friedel-Crafts Reaction of Indoles with a β,γ-Unsaturated α-Ketoester acs.org
| Indole Nucleophile | Catalyst Loading (mol %) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| Indole | 10 | 97 | 98 |
| 5-Methoxyindole | 5 | 99 | >99.5 |
| 5-Bromoindole | 10 | 99 | 98 |
| N-Methylindole | 10 | 99 | 98 |
Reduction Mechanisms of the Alpha-Keto Ester Group
The reduction of the α-keto group to a secondary alcohol is a common and important transformation. This can be accomplished through chemical or biological methods, with the latter being particularly advantageous for achieving high enantioselectivity.
Chemical Reduction: Standard chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) effectively reduce the ketone in an α-ketoester to an alcohol. libretexts.org The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the electrophilic ketone carbonyl carbon. libretexts.org This is followed by protonation of the resulting alkoxide intermediate during workup to yield the final α-hydroxy ester. libretexts.org While efficient, these methods typically produce a racemic mixture (an equal mix of both enantiomers) unless a chiral hydride source or catalyst is employed.
Biocatalytic Reduction: Biocatalysis, particularly using whole-cell systems like Baker's yeast (Saccharomyces cerevisiae), offers a green and highly stereoselective alternative. nih.gov Yeast contains a multitude of dehydrogenase/reductase enzymes that can reduce carbonyl compounds. nih.gov For α-ketoesters such as ethyl benzoylformate, these enzymes can produce the corresponding α-hydroxy esters with high enantiomeric purity. nih.gov
Interestingly, the stereochemical outcome can often be controlled by the reaction conditions. For example, the yeast-mediated reduction of some α-keto esters in water yields the (R)-alcohol, while the same reaction performed in a nonpolar organic solvent like benzene (B151609) can produce the (S)-alcohol. kyoto-u.ac.jp This remarkable switch is attributed to the different kinetic parameters (Km values) of the various (R)- and (S)-producing enzymes within the yeast and the differing substrate concentrations in the aqueous phase surrounding the yeast cells in different solvents. kyoto-u.ac.jp
Table 3: Effect of Solvent on Enantioselectivity of Yeast Reduction of α-Keto Esters kyoto-u.ac.jp
| Substrate | Solvent | Product Configuration | Enantiomeric Excess (ee %) |
|---|---|---|---|
| Ethyl 2-oxohexanoate | Water | (S) | 99 |
| Benzene | (R) | 86 | |
| Ethyl 4-chloro-2-oxobutanoate | Water | (R) | 19 |
| Benzene | (R) | 90 |
Prediction of Reaction Pathways through Computational Methods
Computational chemistry provides powerful tools for elucidating complex reaction mechanisms at the molecular level. Methods like Density Functional Theory (DFT) can be used to model reaction pathways, calculate the energies of intermediates and transition states, and understand the roles of catalysts and active site residues in enzymes. nih.gov
Design and Synthesis of Derivatives and Analogues of Ethyl 3,5 Difluorobenzoylformate
Structural Modifications and Fluorine Substituent Effects on Reactivity
The reactivity of Ethyl 3,5-difluorobenzoylformate is largely dictated by the electrophilic nature of the two carbonyl groups and the electronic effects of the fluorine substituents on the aromatic ring. The fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect (-I effect), which enhances the electrophilicity of the benzoyl carbonyl carbon. This makes the keto group more susceptible to nucleophilic attack.
Research into the reactivity of fluorinated benzoyl compounds has shown that the position and number of fluorine substituents can have a profound impact on reaction rates and outcomes. For instance, studies on the nucleophilic substitution of fluorinated alkyl bromides have demonstrated that α-fluorine substitution can hinder the reaction rate. raco.cat Conversely, the electron-withdrawing nature of fluorine atoms can accelerate other reactions. In the context of benzoylformate esters, the presence of electron-withdrawing groups on the phenyl ring generally increases the reactivity of the carbonyl groups. A study on the photoredox-catalyzed hydromonofluoromethylation of benzils and benzoylformate esters showed that derivatives with electron-withdrawing groups, such as fluorine, can successfully undergo the reaction, albeit sometimes with lower yields compared to unsubstituted or electron-donating group substituted analogues. mdpi.comnih.gov Specifically, a meta-substituted difluoro-benzoylformate ester derivative provided the desired product, highlighting the viability of this class of compounds in radical reactions. mdpi.comnih.gov
The table below summarizes the expected influence of the 3,5-difluoro substitution on the reactivity of the key functional groups in this compound.
| Functional Group | Expected Effect of 3,5-Difluoro Substitution | Rationale |
| Benzoyl Carbonyl | Increased electrophilicity | Strong negative inductive effect (-I) of two fluorine atoms withdraws electron density from the aromatic ring and the carbonyl carbon. |
| Ester Carbonyl | Slightly increased electrophilicity | The electron-withdrawing effect is transmitted through the benzoyl group, though to a lesser extent than on the adjacent keto-carbonyl. |
| Aromatic Ring | Activated towards nucleophilic aromatic substitution | The strong electron-withdrawing nature of the fluorine atoms can facilitate the displacement of a fluorine atom by a strong nucleophile under certain conditions. |
| α-Protons (on ethyl group) | No direct significant effect | The electronic effects of the aromatic ring substituents are too distant to significantly influence the acidity of the ethyl group protons. |
Alpha-Ketoamide Derivative Synthesis
The synthesis of α-ketoamides is a significant transformation in organic chemistry, as this moiety is a key structural feature in numerous biologically active compounds and serves as a versatile synthetic intermediate. researchgate.net A common and straightforward method for the preparation of α-ketoamides involves the reaction of α-ketoesters, such as this compound, with primary or secondary amines. This reaction proceeds via a nucleophilic acyl substitution at the ester carbonyl, typically facilitated by the greater reactivity of the ester group compared to the ketone.
However, the enhanced electrophilicity of the benzoyl carbonyl in this compound due to the fluorine substituents might lead to competitive reactions. The general reaction to form an α-ketoamide from this compound and a primary amine (R-NH₂) is depicted below:
General Reaction Scheme for α-Ketoamide Synthesis:
F₂C₆H₃COCOOC₂H₅ + R-NH₂ → F₂C₆H₃COCONHR + C₂H₅OH
While direct studies on this compound are limited in the readily available literature, research on the synthesis of α-ketoamides from other α-ketoesters provides a strong basis for this transformation. researchgate.net The reaction conditions can be optimized by varying the solvent, temperature, and using catalysts to favor the desired amidation.
Synthesis of Triazole Derivatives from Related Precursors
Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms, which are prevalent in pharmaceuticals and agrochemicals. mdpi.com The synthesis of triazole derivatives often involves the use of precursors containing a 1,3-dicarbonyl moiety or other reactive functional groups that can participate in cyclization reactions. While direct synthesis of triazoles from this compound is not prominently documented, related 3,5-difluorobenzoyl precursors can be envisioned in the construction of triazole rings.
One plausible strategy involves the reaction of a 3,5-difluorobenzoyl-containing intermediate with a hydrazine (B178648) derivative. For instance, a common route to 1,2,4-triazoles involves the cyclization of acyl-thiosemicarbazides. nih.gov This could be adapted by first converting the ester group of this compound to a hydrazide, followed by reaction with an isothiocyanate and subsequent cyclization.
Another approach is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, a cornerstone of click chemistry. nih.gov To utilize this compound in this context, it would first need to be converted into a precursor containing either an azide or an alkyne functionality. For example, the aromatic ring could potentially be functionalized with an azide group, or the ethyl ester group could be modified to introduce an alkyne moiety.
The synthesis of 1,2,3-triazoles can also be achieved from α-diazoimines or through the reaction of α-diazo-β-oxoaldehydes with amines. raco.catresearchgate.net These methods highlight the potential to create triazole derivatives by first transforming the functional groups of this compound into suitable reactive intermediates.
Development of Other Functionalized Derivatives
The dual carbonyl functionality of this compound provides a platform for the synthesis of various other functionalized derivatives beyond α-ketoamides and triazoles. The reactivity of the keto and ester groups can be selectively targeted to introduce a wide range of structural diversity.
One area of interest is the reduction of the ketone to a secondary alcohol, which would yield α-hydroxy-β-ketoesters. These products can serve as chiral building blocks or undergo further transformations. A study on the photoredox-catalyzed hydromonofluoromethylation of benzoylformate esters has demonstrated that the keto carbonyl can be targeted for radical addition reactions. mdpi.com
Furthermore, the ester group can be hydrolyzed to the corresponding α-ketoacid, 3,5-difluorobenzoylformic acid. This carboxylic acid can then be coupled with a wider range of amines or alcohols using standard peptide coupling reagents, or it can be used in other reactions that require a carboxylic acid functionality.
The aromatic ring itself offers opportunities for further functionalization. While the fluorine atoms are generally stable, under specific conditions, they could potentially be displaced via nucleophilic aromatic substitution, allowing for the introduction of other substituents onto the phenyl ring.
The following table provides a summary of potential functionalized derivatives that could be synthesized from this compound and the general synthetic approaches.
| Derivative Class | General Synthetic Approach | Potential Intermediate |
| α-Hydroxy-β-ketoesters | Selective reduction of the keto-carbonyl group using reducing agents like sodium borohydride (B1222165). | Not applicable |
| α-Ketoacids | Hydrolysis of the ethyl ester group under acidic or basic conditions. | 3,5-Difluorobenzoylformic acid |
| Vicinal Diols | Reduction of both the keto and ester carbonyl groups. | 1-(3,5-Difluorophenyl)ethane-1,2-diol |
| Heterocycles (e.g., Quinoxalines) | Condensation reaction of the α-dicarbonyl moiety with ortho-phenylenediamines. | Not applicable |
The continued exploration of the reactivity of this compound and the development of novel synthetic methodologies will undoubtedly lead to the creation of a wider array of functionalized molecules with interesting chemical and biological properties.
Applications in Contemporary Organic Synthesis and Medicinal Chemistry
Role as a Versatile Building Block in Complex Molecule Construction
As a functionalized aromatic compound, Ethyl 3,5-difluorobenzoylformate possesses reactive sites that suggest its potential as a versatile building block. The α-ketoester group can, in principle, undergo a variety of reactions such as nucleophilic additions, reductions, and condensations. The 3,5-difluorophenyl group is a common moiety in bioactive molecules, valued for its ability to enhance properties like metabolic stability and binding affinity. However, a review of current scientific literature does not yield specific, documented examples of this compound being used to construct specific complex molecules. While related structures, such as other difluorobenzoylformate isomers, are cited as intermediates in the synthesis of pharmaceuticals and agrochemicals, the direct application of the 3,5-difluoro isomer remains largely undocumented in peer-reviewed sources.
Utility as a Chiral Synthon in Asymmetric Synthesis
The ketone functionality within this compound presents a target for asymmetric reduction to produce chiral α-hydroxy esters, which are valuable intermediates in stereoselective synthesis. The creation of a stereocenter at this position would render the molecule a chiral synthon, useful for building enantiomerically pure complex structures. Despite this theoretical potential, there is a lack of specific published research detailing the use of this compound as a chiral synthon or its successful application in asymmetric synthesis to yield products with high enantiomeric excess.
Intermediate in Pharmaceutical Compound Development
The inclusion of a 3,5-difluorophenyl motif is a recognized strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. The fluorine atoms can modulate pKa, improve metabolic resistance, and enhance membrane permeability. Therefore, this compound is a plausible precursor for pharmaceutical compounds containing this specific fluorination pattern. While the general class of fluorinated benzoylformates is acknowledged for its role in creating intermediates for bioactive compounds, specific examples of marketed drugs or clinical candidates that explicitly name this compound as a starting material or key intermediate are not found in the available public research.
Application in High-Throughput Screening Library Development for Bioactive Compounds
High-throughput screening (HTS) libraries, which consist of large collections of diverse small molecules, are essential for modern drug discovery. The core structure of this compound, with its reactive keto and ester groups, is theoretically suitable for derivatization to generate a library of related compounds. By reacting the core with various amines, alcohols, or other nucleophiles, a focused library could be constructed for screening against biological targets. This approach would leverage the 3,5-difluorophenyl scaffold, a privileged structure in medicinal chemistry. Nevertheless, there are no specific, published instances of a compound library for HTS applications being synthesized from this compound.
Exploration of Biological Activities and Pharmacological Relevance
Enzyme Inhibition Studies
The core structure of Ethyl 3,5-difluorobenzoylformate contains an α-ketoamide functional group, which is known to be a reactive "warhead" capable of interacting with the active sites of various enzymes. nih.gov This electrophilic moiety can form a reversible tetrahedral adduct with nucleophilic residues, such as the cysteine in certain proteases, leading to enzyme inhibition. nih.gov
Alpha-ketoamide derivatives have been identified as potent inhibitors of proteolytic enzymes, particularly cysteine proteases. nih.govgoogle.com These enzymes play crucial roles in various physiological and pathological processes, including disease progression in infections caused by parasites. google.com
Cysteine Protease Inhibition: The α-ketoamide functionality is an effective warhead for targeting cysteine proteases. nih.gov Its mechanism involves a nucleophilic attack from the catalytic cysteine residue of the protease onto the α-keto group of the inhibitor, forming a reversible thiohemiketal adduct. tandfonline.comacs.org This interaction is often stabilized by hydrogen bonds within the enzyme's active site, making α-ketoamides a promising class of reversible covalent inhibitors. nih.govbiorxiv.org
Cruzain Inhibition: Cruzain, a key cysteine protease of the parasite Trypanosoma cruzi (the causative agent of Chagas disease), is a significant therapeutic target. google.comresearchgate.net Extensive screening of α-ketoamide libraries has led to the discovery of compounds with potent and specific activity against cruzain. google.com In one study, an array of approximately 38,000 α-ketoamide derivatives was synthesized and tested, revealing numerous potent inhibitors of this enzyme. google.com Notably, α-ketoamide-thiourea conjugates demonstrated high potency towards cruzain, with many exhibiting greater than 75% inhibition at a concentration of 10 μM. google.com Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have also been employed to analyze and predict the activity of α-keto-based cruzain inhibitors, further guiding the design of more effective compounds. researchgate.net
Cathepsin Inhibition: Cathepsins are another family of cysteine proteases involved in various pathologies, including cancer progression. acs.orgnih.gov Alpha-ketoamide derivatives have been successfully designed as inhibitors of several cathepsins. For instance, a series of small molecules with an α-ketoamide warhead were synthesized and found to robustly inhibit cathepsin S, with some compounds showing an IC₅₀ value below 10 nM. acs.orgnih.gov These inhibitors potently suppressed cancer cell migration and invasion in laboratory models. acs.orgnih.gov Research has also been conducted on α-ketoamide derivatives as inhibitors of cathepsin B and cathepsin L. google.comgoogle.com
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| α-Ketoamide-thiourea derivatives | Cruzain | Over 300 compounds showed >75% inhibition at 10 μM. High selectivity over other proteases like cathepsin B. | google.com |
| Dipeptidyl α-ketoamides | SARS-CoV Mpro | Optimization of the P2 substituent was crucial for broad-spectrum antiviral activity. | acs.org |
| Small molecule α-ketoamides | Cathepsin S | Several derivatives robustly inhibited the enzyme with IC₅₀ < 10 nM. | acs.orgnih.gov |
| α-Keto phenylamides | Proteasome (β5 subunit) | Displayed potent inhibition of chymotrypsin-like activity. | nih.gov |
Beta-secretase 1 (BACE1) is an aspartyl protease that plays a rate-limiting role in the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. nih.govnih.gov Consequently, BACE1 is a primary drug target for developing therapies for this neurodegenerative disorder. nih.gov The genetic deletion of BACE1 has been shown to eliminate Aβ production in mouse models, highlighting the therapeutic potential of its inhibition. nih.gov While extensive research has gone into developing a wide variety of BACE1 inhibitors, specific studies focusing on this compound for this target are not prominent in the reviewed literature. nih.gov However, the general principles of enzyme inhibition suggest that appropriately designed molecules can target the BACE1 active site. Research has shown that BACE1 inhibition is more effective at suppressing the initial formation of amyloid plaques rather than the growth of existing ones. nih.gov
Antimicrobial Potentials of Related Structures
Analogues of this compound have demonstrated notable antimicrobial activities. This includes potential against both bacteria and viruses.
Research into a related compound, ethyl 3,5-dibromoorsellinate, has shown significant antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a major human pathogen. nih.govnih.gov This compound exhibited a minimum inhibitory concentration (MIC) of 4 μg/mL. nih.govnih.gov Time-kill analysis confirmed a bactericidal effect at concentrations eight times the MIC over 24 hours. nih.govnih.gov Furthermore, the compound showed promising antibiofilm activity against MRSA, starting at sub-MIC levels (0.25x MIC). nih.gov
In the antiviral domain, certain α-ketoamide derivatives have been investigated for their ability to combat viral infections. nih.gov For example, proteasome inhibitors with an α-ketoamide structure can interfere with the early stages of coronavirus replication. nih.gov A representative α-ketoamide derivative was found to be active in inhibiting cellular infection by SARS-CoV-2, the virus responsible for COVID-19. nih.gov Structure-based design has also led to the development of broad-spectrum α-ketoamide inhibitors targeting the main proteases of coronaviruses and enteroviruses. acs.org
| Compound/Derivative | Target Organism | Activity | Reference |
|---|---|---|---|
| Ethyl 3,5-dibromoorsellinate | Methicillin-Resistant Staphylococcus aureus (MRSA) | MIC of 4 μg/mL; bactericidal effect at 8x MIC. | nih.govnih.gov |
| Ethyl 3,5-dibromoorsellinate | MRSA Biofilm | Inhibited biofilm formation starting at 0.25x MIC. | nih.gov |
| Representative α-ketoamide derivative | SARS-CoV-2 | Active in inhibiting cellular infection. | nih.gov |
| Peptidomimetic α-ketoamides (e.g., 11r, 11u) | Coronaviruses and Enteroviruses | Low-micromolar EC₅₀ values in cell cultures. | acs.org |
Anthelmintic Activity Assessments of Analogues
While direct studies on the anthelmintic (anti-worm) activity of this compound are not widely reported, the potent activity of its α-ketoamide analogues against the protozoan parasite Trypanosoma cruzi is highly relevant. google.com As previously discussed, cruzain is a vital cysteine protease for this parasite, and α-ketoamides are effective inhibitors of this enzyme. google.comresearchgate.net The inhibition of cruzain disrupts the parasite's life cycle, indicating a clear anti-parasitic effect. This activity against a protozoan parasite suggests that the broader class of α-ketoamide derivatives could be explored for activity against other parasites, including helminths, that rely on similar essential proteases.
Cytotoxicity Evaluations in Biological Systems
The evaluation of cytotoxicity is a critical step in assessing the therapeutic potential of any compound. For α-ketoamide derivatives, this has been a common component of their biological profiling.
In many studies, newly synthesized α-ketoamide inhibitors were found to be non-cytotoxic or not toxic to the cell lines used in the experiments. acs.orgacs.orgnih.gov For example, the potent cathepsin S inhibitors were largely noncytotoxic in the tested cell lines. acs.orgnih.gov However, other research has leveraged cytotoxicity for therapeutic benefit, particularly in oncology. A series of novel α-keto phenylamide derivatives displayed highly potent anticancer activity against a panel of six different cancer cell lines, which was linked to their ability to inhibit the proteasome. nih.gov
In the context of antimicrobial screening, the selectivity of a compound is key. The related antibacterial agent, ethyl 3,5-dibromoorsellinate, was evaluated for its toxicity against a human cell line and showed a selectivity index of 12.5, indicating it was significantly more toxic to the bacteria than to the mammalian cells. nih.govnih.gov
Structure-Activity Relationship (SAR) Investigations of this compound Derivatives
Understanding the relationship between a molecule's structure and its biological activity is crucial for designing more potent and selective drugs. Several studies on α-ketoamide derivatives have included SAR investigations.
Substitutions on the Phenyl Ring: In the design of a new class of α-keto phenylamides as proteasome inhibitors, different substituted phenyl groups were incorporated to investigate their effect on potency, targeting the primed site of the enzyme's binding pocket. nih.gov
Modifications at Peptide Positions: The biological effects of modifying the N-cap, P1, P2, and P3 side chain positions of α-ketoamide peptidomimetics have been explored. nih.gov For broad-spectrum antiviral α-ketoamides, the optimization of the P2 substituent proved to be critical in achieving near-equipotency against different virus families. acs.org
Molecular Modeling and 3D-QSAR: For cruzain inhibitors, 3D-QSAR studies have generated molecular field maps that show favorable and unfavorable regions for substitution. researchgate.net These computational models help interpret the modifications needed to enhance the biological activity of the inhibitors. researchgate.net
Central Scaffold Modifications: In an SAR study of diflapolin (B1670557) derivatives, switching the location of a methyl group on the central ring was found to influence activity, with one position being the most advantageous for sEH inhibition in a particular series of compounds. nih.gov
These investigations highlight that the biological activity of α-ketoamide derivatives can be finely tuned by making specific structural modifications to various parts of the molecule.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Ethyl 3,5-difluorobenzoylformate. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a detailed map of the chemical environment and connectivity of atoms within the molecule can be constructed.
The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the ethyl group and the aromatic protons. The ethyl group protons are expected to exhibit a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom are deshielded and would appear as a quartet due to coupling with the three protons of the methyl group. The terminal methyl protons (-CH₃) would, in turn, appear as a triplet, coupling with the two methylene protons.
The aromatic region of the spectrum is defined by the protons on the 3,5-difluorobenzoyl moiety. Due to the symmetrical substitution pattern, the two protons at the C2 and C6 positions are chemically equivalent, as is the single proton at the C4 position. This would result in two distinct signals in the aromatic region. The proton at the C4 position is expected to appear as a triplet, being coupled to the two fluorine atoms at the C3 and C5 positions. The two protons at the C2 and C6 positions would appear as a doublet of doublets or a multiplet due to coupling with the adjacent fluorine atom and the meta-coupled proton.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH₃ | ~1.4 | Triplet |
| -CH₂- | ~4.4 | Quartet |
| Aromatic H (C4) | ~7.2-7.5 | Triplet |
| Aromatic H (C2, C6) | ~7.6-7.8 | Multiplet |
Note: Predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on all the unique carbon atoms in this compound. The spectrum will show distinct signals for the carbonyl carbons of the keto and ester groups, the carbons of the ethyl group, and the carbons of the aromatic ring.
The carbonyl carbon of the keto group (C=O) is typically found at a lower field (higher ppm) compared to the ester carbonyl carbon due to its direct attachment to the aromatic ring and the adjacent carbonyl group. The carbons of the ethyl group, the methylene (-CH₂-) and methyl (-CH₃) carbons, will appear in the upfield region of thespectrum. The aromatic carbons will exhibit complex splitting patterns due to coupling with the directly attached fluorine atoms (¹J-CF) and through two or three bonds (²J-CF, ³J-CF). The carbons directly bonded to fluorine (C3 and C5) will show a large coupling constant and appear as a doublet. The other aromatic carbons will also show smaller C-F couplings.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | ~14 |
| -CH₂- | ~62 |
| Aromatic C-H (C2, C6) | ~115-120 (with C-F coupling) |
| Aromatic C-H (C4) | ~110-115 (with C-F coupling) |
| Aromatic C-F (C3, C5) | ~160-165 (doublet, large ¹J-CF) |
| Aromatic C-CO (C1) | ~135-140 (with C-F coupling) |
| Ester C=O | ~165 |
| Keto C=O | ~185-190 |
Note: Predicted values are based on the analysis of related compounds such as ethyl benzoate (B1203000) and difluorobenzene derivatives. researchgate.net
¹⁹F NMR spectroscopy is a highly sensitive technique for directly observing the fluorine atoms in a molecule. For this compound, the two fluorine atoms at the C3 and C5 positions are chemically equivalent due to the symmetry of the molecule. Therefore, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of aromatic fluorine atoms. The signal will likely appear as a triplet due to coupling with the two adjacent protons (H2 and H4 for F3; H4 and H6 for F5).
The analysis of the ¹⁹F NMR spectrum provides direct evidence for the presence and electronic environment of the fluorine substituents on the aromatic ring, confirming the 3,5-disubstitution pattern.
Vibrational Spectroscopy Applications
The FT-IR spectrum of this compound is expected to show strong absorption bands corresponding to the various functional groups present. The most prominent features would be the carbonyl stretching vibrations. The presence of two carbonyl groups, a ketone and an ester, will likely result in two distinct, strong absorption bands in the region of 1650-1750 cm⁻¹. The exact positions of these bands are influenced by electronic effects of the difluorinated aromatic ring.
Other characteristic absorptions include the C-O stretching of the ester group, typically found in the 1200-1300 cm⁻¹ region, and the C-F stretching vibrations of the aromatic ring, which are expected in the 1100-1300 cm⁻¹ range. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group will be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 2980-2850 | Medium |
| Keto C=O Stretch | ~1680-1700 | Strong |
| Ester C=O Stretch | ~1720-1740 | Strong |
| Aromatic C=C Stretch | 1600, 1580, 1470 | Medium-Strong |
| C-O Stretch (Ester) | 1300-1200 | Strong |
| C-F Stretch | 1300-1100 | Strong |
Note: Predicted values are based on the analysis of related compounds such as ethyl benzoate and difluorobenzene derivatives.
FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O give strong signals in the IR spectrum, non-polar or less polar bonds, such as the aromatic ring vibrations, often produce strong signals in the Raman spectrum.
The FT-Raman spectrum of this compound would be expected to show a strong signal for the symmetric stretching of the aromatic ring. The C=O stretching vibrations will also be present, although their intensity may be weaker than in the FT-IR spectrum. The C-F stretching vibrations are also observable in the Raman spectrum. The symmetric vibrations of the molecule are generally more Raman active. The combination of FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule, aiding in its structural confirmation. Studies on similar molecules like 3,5-difluorobenzonitrile (B1349092) and 3,5-dichlorobenzonitrile (B1202942) have shown the utility of combining FT-IR and FT-Raman for a thorough vibrational analysis.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The analysis of this compound by MS would provide its exact molecular weight and offer insights into its structure through the observation of characteristic fragmentation patterns.
The molecular formula of this compound is C₁₀H₈F₂O₃, corresponding to a monoisotopic mass of approximately 214.04 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 214.
The fragmentation of this compound is predicted to follow pathways characteristic of α-keto esters and aromatic compounds. The primary fragmentation pathways would likely involve cleavages adjacent to the carbonyl groups and the loss of the ethoxy group.
Predicted Fragmentation Pattern:
A detailed analysis of the expected fragmentation pattern is crucial for the structural confirmation of the molecule. Based on the fragmentation of similar esters, the following key fragments for this compound are anticipated:
Loss of the ethoxy radical (•OCH₂CH₃): This is a common fragmentation for ethyl esters, leading to the formation of the 3,5-difluorobenzoyl cation. This would be a highly stabilized acylium ion and is expected to be a prominent peak in the spectrum.
M⁺ - 45 → [C₈H₃F₂O]⁺ at m/z 169.
Loss of carbon monoxide (CO): The 3,5-difluorobenzoyl cation (m/z 169) could further fragment by losing a molecule of carbon monoxide.
[C₈H₃F₂O]⁺ - 28 → [C₇H₃F₂]⁺ at m/z 141.
Loss of the entire ester group (•COOCH₂CH₃): Cleavage of the bond between the aromatic ring and the keto group would result in the formation of the 3,5-difluorophenyl cation.
M⁺ - 87 → [C₆H₃F₂]⁺ at m/z 113.
McLafferty Rearrangement: While less common for aromatic esters without a γ-hydrogen on the alkyl chain, the possibility of rearrangements should be considered, though they are not predicted to be major pathways for this specific molecule.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula of Fragment | Notes |
| 214 | Molecular Ion [M]⁺ | [C₁₀H₈F₂O₃]⁺ | Parent molecule with one electron removed. |
| 169 | [M - OCH₂CH₃]⁺ | [C₈H₃F₂O]⁺ | Loss of the ethoxy radical, forming the 3,5-difluorobenzoyl cation. Expected to be a major peak. |
| 141 | [M - OCH₂CH₃ - CO]⁺ | [C₇H₃F₂]⁺ | Subsequent loss of carbon monoxide from the m/z 169 fragment. |
| 113 | [M - COOCH₂CH₃]⁺ | [C₆H₃F₂]⁺ | Loss of the entire ethyl carboxylate group, forming the 3,5-difluorophenyl cation. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be influenced by the electronic properties of the substituted benzene (B151609) ring and the α-keto-ester functionality. The presence of the benzoyl group, which is a chromophore, will dominate the spectrum.
The UV-Vis spectrum of aromatic compounds typically displays several absorption bands arising from π → π* transitions within the benzene ring. These are often referred to as the E1, E2, and B bands. The substitution on the benzene ring with two fluorine atoms and a benzoylformate group will cause shifts in the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of these bands.
Expected Electronic Transitions:
π → π Transitions:* These transitions are expected to be the most prominent in the UV region. The conjugation between the aromatic ring and the carbonyl groups of the α-keto-ester will likely lead to a bathochromic (red) shift of the primary absorption bands compared to unsubstituted benzene. The fluorine atoms, being electron-withdrawing groups, will also influence the energy of these transitions.
n → π Transitions:* The carbonyl groups of the ester and ketone also possess non-bonding electrons (n-electrons) which can undergo n → π* transitions. These are typically weaker in intensity (lower ε) and appear at longer wavelengths compared to the π → π* transitions.
The solvent used for the analysis can also affect the position and intensity of the absorption bands. In polar solvents, a slight hypsochromic (blue) shift of the n → π* transitions and a slight bathochromic shift of the π → π* transitions are generally observed.
Interactive Data Table: Predicted UV-Vis Absorption Data for this compound
| Predicted λmax (nm) | Type of Transition | Associated Chromophore | Expected Molar Absorptivity (ε) |
| ~250-260 | π → π | Benzene Ring (B-band) | Moderate |
| ~280-290 | π → π | Conjugated System (Benzoyl) | High |
| ~320-340 | n → π* | Carbonyl Groups (C=O) | Low |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (primarily the ground state) of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations could be employed to optimize the molecular geometry of Ethyl 3,5-difluorobenzoylformate and to determine its fundamental electronic properties.
These calculations would reveal key details about bond lengths, bond angles, and dihedral angles, providing the most stable three-dimensional conformation of the molecule. Furthermore, DFT is used to calculate electronic properties that are crucial for understanding reactivity, such as ionization potential, electron affinity, and the distribution of electron density. The results from DFT serve as the foundation for many of the other computational analyses discussed below, including FMO, NBO, and MEP mapping. bhu.ac.in
Table 1: Illustrative Geometrical Parameters from DFT Optimization (Note: This table is illustrative of typical DFT output; specific values for this compound require dedicated computation.)
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Length | C=O (keto) | Value to be determined |
| C=O (ester) | Value to be determined | |
| C-F | Value to be determined | |
| C-C (ring) | Value to be determined | |
| Bond Angle | O=C-C (keto) | Value to be determined |
| F-C-C (ring) | Value to be determined | |
| Dihedral Angle | C-C-C=O | Value to be determined |
Molecular Docking Studies for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug molecule within the active site of a target protein. nih.govresearchgate.net
For this compound, a molecular docking study would require a specific protein target. The study would virtually screen the compound against the protein's binding site to predict the most likely binding pose. The results are typically scored based on binding energy (in kcal/mol), with lower values suggesting a more favorable interaction. nih.gov The analysis also identifies key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces with specific amino acid residues in the protein's active site.
Table 2: Representative Molecular Docking Results (Note: This table represents typical data from a docking study and is hypothetical without a specified protein target.)
| Protein Target | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |
| Hypothetical Kinase | Value to be determined | e.g., Lys72, Asp184 | Hydrogen Bond |
| e.g., Val23, Leu132 | Hydrophobic | ||
| Hypothetical Esterase | Value to be determined | e.g., Ser95, His224 | Hydrogen Bond, Pi-Alkyl |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and the outcome of chemical reactions. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com
The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. researchgate.net The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net FMO analysis for this compound would pinpoint the regions of the molecule most likely to participate in electron donation and acceptance.
Table 3: Quantum Chemical Parameters from FMO Analysis (Note: This table shows the parameters derived from FMO analysis; values require specific calculation.)
| Parameter | Description | Calculated Value (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Value to be determined |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Value to be determined |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | Value to be determined |
| Electronegativity (χ) | -(E(HOMO) + E(LUMO))/2 | Value to be determined |
| Hardness (η) | (E(LUMO) - E(HOMO))/2 | Value to be determined |
| Softness (S) | 1 / (2η) | Value to be determined |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure within a molecule. It examines charge transfer and conjugative interactions by transforming the complex molecular orbitals into localized, intuitive forms corresponding to Lewis structures (bonds, lone pairs, and core orbitals). researchgate.netresearchgate.net
Table 4: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis (Note: This table illustrates potential donor-acceptor interactions and their stabilization energies. Specific interactions and energies require NBO calculation.)
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| e.g., LP(O) | e.g., π(C=O) | Value to be determined |
| e.g., π(C-C) | e.g., π(C-C) | Value to be determined |
| e.g., LP(F) | e.g., σ(C-C)* | Value to be determined |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. MEP maps are invaluable for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. uni-muenchen.dewolfram.com
Typically, red or yellow regions indicate negative electrostatic potential, which are rich in electrons and attractive to electrophiles (e.g., protons). researchgate.net These areas are usually found around electronegative atoms like oxygen. Blue regions indicate positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. researchgate.net For this compound, an MEP map would likely show strong negative potentials around the carbonyl and ester oxygen atoms, while the hydrogen atoms and potentially the carbon atoms attached to the fluorine atoms would exhibit positive potentials.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. MD simulations provide detailed information on the conformational changes and dynamic behavior of a molecule or a ligand-protein complex.
Future Perspectives and Emerging Research Avenues
Development of Novel Catalytic Systems for Asymmetric Transformations
The α-ketoester functionality in Ethyl 3,5-difluorobenzoylformate is a prime target for asymmetric catalysis, particularly for producing chiral α-hydroxy esters, which are key intermediates in the synthesis of bioactive molecules. Future research is focused on developing highly efficient and stereoselective catalytic systems for this transformation.
The asymmetric reduction of ketones is a well-established field, and applying these principles to fluorinated substrates like this compound is a promising area. For instance, research on the asymmetric reduction of ethyl acetoacetate (B1235776) using biocatalysts like Paracoccus denitrificans has shown the potential to achieve high enantiomeric purity. nih.gov Future work could explore similar microbial or enzymatic reductions for this compound, which would offer a green and highly selective synthetic route.
Furthermore, recent advancements in photoredox catalysis have opened new pathways for radical-based transformations. acs.org A potential research direction involves the development of photoredox-catalyzed methods for the asymmetric hydromonofluoromethylation or other radical additions to the keto group of this compound, yielding novel chiral fluorinated building blocks. acs.org
Table 1: Potential Asymmetric Catalytic Systems and Expected Outcomes
| Catalytic System | Transformation Type | Potential Product | Key Advantage |
|---|
Exploration of New Biological Targets and Therapeutic Applications
The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.govresearchgate.net The 3,5-difluorophenyl motif present in this compound is a key structural feature in several advanced therapeutic agents.
For example, the presence of a difluorinated moiety is a feature of Asciminib, a drug used for treating chronic myelogenous leukemia. mdpi.com The fluorine atoms can be advantageous for improving the bioactivity of a compound. mdpi.com Similarly, the 3,5-bis(trifluoromethyl)phenyl group, which is structurally related, is known to improve the penetration of drugs into the central nervous system, as seen in the NK1 receptor antagonist Aprepitant. mdpi.com
Future research will likely focus on using this compound as a starting material to synthesize libraries of novel compounds for screening against a wide range of biological targets. The compound's derivatives could be investigated for activities including antiviral, anti-inflammatory, enzymatic inhibition, and antipsychotic effects. nih.govresearchgate.net A notable area of interest is in kinase inhibitors, where a diketopiperazine derivative, synthesized from related building blocks, was found to selectively inhibit the proliferation of FLT3-ITD mutant acute myeloid leukemia (AML) cells. nih.gov
Table 2: Potential Therapeutic Areas for Derivatives of this compound
| Therapeutic Area | Potential Target | Rationale / Supporting Evidence |
|---|
Integration with Flow Chemistry and Automated Synthetic Platforms
The shift towards automated synthesis and flow chemistry is revolutionizing chemical manufacturing and drug discovery by enhancing reproducibility, safety, and efficiency. nih.gov this compound and its subsequent transformations are well-suited for integration into these modern platforms.
Automated synthesis platforms can perform entire synthetic sequences, from combining starting materials to purification and analysis, with minimal human intervention. sigmaaldrich.combris.ac.uk Such systems are capable of handling a wide range of reactions, including Suzuki couplings, amide bond formations, and reductive aminations, which could all be downstream reactions from an intermediate derived from this compound. sigmaaldrich.com The use of large language models (LLMs) to guide automated platforms represents the next frontier, allowing for complex synthetic workflows, from literature searching to reaction optimization, to be performed automatically. nih.gov
Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers precise control over reaction parameters like temperature, pressure, and mixing. This is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. The synthesis of derivatives from this compound could be adapted to a flow process, potentially improving yields and safety profiles while enabling seamless, multi-step syntheses.
Table 3: Application of Automated and Flow Synthesis to this compound Chemistry
| Platform Type | Potential Application | Key Benefit |
|---|
Advanced Materials Science Applications and Polymerization Initiatives
Fluorinated polymers are a unique class of materials known for their exceptional chemical resistance, thermal stability, low friction coefficients, and unique electrical properties. mdpi.com The 3,5-difluoroaromatic structure within this compound makes it an intriguing monomer or precursor for the synthesis of novel high-performance fluoropolymers.
Research in this area could involve the chemical modification of this compound into a polymerizable monomer. For example, the ester and keto groups could be transformed into other functional groups (e.g., hydroxyls, amines, or vinyls) that can participate in polymerization reactions like condensation or addition polymerization. The resulting polymers would incorporate the difluorophenyl unit directly into their backbone, which is expected to impart desirable properties.
The incorporation of the difluorophenyl moiety can enhance the thermal stability and chemical resistance of materials like polyurethanes or polyesters. chemimpex.commdpi.com Furthermore, fluorinated polymers are widely explored as smart materials for biomedical applications, energy conversion devices, and advanced coatings. mdpi.comman.ac.uk Derivatives of this compound could serve as building blocks for creating fluorinated materials with tailored properties for these advanced applications. chemimpex.com
Table 4: Potential Materials Science Applications
| Potential Material Type | Imparted Property from Fluorine | Potential Application Area |
|---|
Sustainable Synthesis and Green Chemistry Principles in Production
The increasing emphasis on sustainable industrial processes necessitates the development of greener synthetic routes for all chemical compounds, including this compound. The principles of green chemistry provide a framework for designing more environmentally benign chemical processes. nih.gov
Future research will aim to redesign the synthesis of this compound and its derivatives to align with these principles. This includes:
Catalysis: Replacing stoichiometric reagents with catalytic alternatives (Principle #9). For example, using catalytic amounts of an oxidizing agent with a benign terminal oxidant (like O2) instead of stoichiometric heavy metal oxidants. The use of biocatalysis, as mentioned earlier, is also a prime example. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product (Principle #2).
Safer Solvents: Minimizing or replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids (Principle #5). nih.gov
Energy Efficiency: Conducting syntheses at ambient temperature and pressure to reduce energy consumption (Principle #6). Photochemical or microwave-assisted reactions can sometimes offer more energy-efficient pathways.
Renewable Feedstocks: Exploring routes that begin from renewable sources rather than petrochemicals, although this is a significant long-term challenge for complex fluorinated aromatics (Principle #7). nih.gov
By applying these principles, the production of this compound can become more cost-effective, safer, and environmentally friendly.
Table 5: Application of Green Chemistry Principles to the Synthesis of this compound
| Green Chemistry Principle | Potential Application in Synthesis | Anticipated Impact |
|---|
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of ethyl 3,5-difluorobenzoylformate?
this compound is typically synthesized via esterification of 3,5-difluorobenzoylformic acid with ethanol under acidic catalysis. A reflux setup with a Dean-Stark trap can facilitate water removal to drive the reaction to completion. Post-synthesis purification involves fractional distillation or column chromatography to isolate the ester. Characterization via and NMR confirms the substitution pattern, while mass spectrometry (MS) validates molecular weight .
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : NMR distinguishes fluorine substituents at the 3- and 5-positions, while NMR identifies carbonyl and ester functionalities.
- High-Performance Liquid Chromatography (HPLC) : Ensures purity by detecting trace impurities or unreacted starting materials.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (CHFO) and fragmentation patterns .
Q. What are the primary research applications of this compound in organic synthesis?
This compound serves as a versatile building block for:
- Heterocyclic Synthesis : Fluorinated ketones and esters are precursors to bioactive molecules like fluorinated quinazolines.
- Cross-Coupling Reactions : The electron-withdrawing fluorine atoms enhance reactivity in Suzuki-Miyaura couplings for aryl-aryl bond formation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
A Design of Experiments (DoE) approach evaluates variables such as:
- Catalyst Loading : Sulfuric acid vs. p-toluenesulfonic acid (PTSA) for esterification efficiency.
- Solvent Selection : Polar aprotic solvents (e.g., THF) vs. toluene for reflux compatibility.
- Temperature Gradient : Monitoring side reactions (e.g., decarboxylation) via differential scanning calorimetry (DSC). Statistical tools like ANOVA identify significant factors .
Q. How do the electronic effects of fluorine substituents influence the reactivity of this compound?
Density Functional Theory (DFT) calculations reveal that fluorine’s electron-withdrawing nature lowers the LUMO energy of the carbonyl group, enhancing electrophilicity. This facilitates nucleophilic attacks in reactions like Grignard additions. Experimental validation via Hammett plots correlates substituent positions with reaction rates .
Q. How should researchers address contradictory data in spectroscopic analysis of fluorinated esters?
Contradictions often arise from:
- Impurity Artifacts : Trace moisture or residual solvents (e.g., DMSO-d) can distort NMR signals.
- Dynamic Effects : Conformational flexibility in solution may split peaks. Low-temperature NMR or X-ray crystallography (as in ) resolves ambiguity. Cross-validation with multiple techniques (e.g., IR for carbonyl confirmation) is critical .
Q. What strategies ensure the stability of this compound during long-term storage?
- Inert Atmosphere Storage : Argon or nitrogen prevents oxidation.
- Temperature Control : Store at –20°C in amber vials to mitigate photodegradation.
- Stability Assays : Periodic HPLC checks for ester hydrolysis or dimerization .
Q. How can the biological activity of derivatives of this compound be systematically evaluated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
